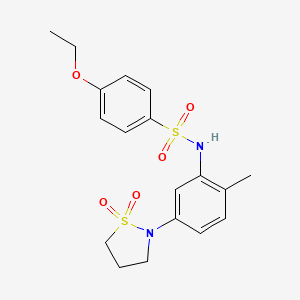

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzenesulfonamide

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S2/c1-3-25-16-7-9-17(10-8-16)27(23,24)19-18-13-15(6-5-14(18)2)20-11-4-12-26(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFKVOLFJCFGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.

Coupling with 2-methylphenyl group: The intermediate is then coupled with a 2-methylphenyl group through a nucleophilic substitution reaction.

Sulfonamide formation: The final step involves the reaction of the coupled product with 4-ethoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized further to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the dioxidoisothiazolidinyl group, potentially altering the compound’s biological activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzenesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It is studied for its potential antibacterial and antifungal properties, making it a candidate for new antimicrobial agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological processes in bacteria, leading to their death. The compound may also modulate signaling pathways involved in inflammation, providing therapeutic benefits in inflammatory diseases.

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzenesulfonamide can be compared with other sulfonamides, such as:

Sulfamethoxazole: A well-known antibacterial agent used in combination with trimethoprim.

Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

Sulfadiazine: Another antibacterial agent used in the treatment of various infections.

The uniqueness of this compound lies in its dioxidoisothiazolidinyl group, which imparts distinct chemical and biological properties compared to other sulfonamides.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and research findings.

Structural Overview

The compound features a dioxidoisothiazolidin moiety, which is known for its potential biological activities. The presence of the ethoxybenzenesulfonamide group further enhances its pharmacological properties. The molecular formula is , with a molecular weight of 394.5 g/mol.

Initial studies suggest that the biological activity of this compound may involve several mechanisms:

- Inhibition of Specific Proteins : The compound may interact with proteins involved in cellular signaling pathways. For instance, it has been noted that structurally similar compounds inhibit kinesin motor proteins, which are crucial for cell division. This suggests that the compound could potentially disrupt mitotic processes in rapidly dividing cells, such as cancer cells.

- Binding Affinities : Interaction studies indicate that this compound may bind to certain receptors or enzymes, modulating their activity and affecting downstream signaling pathways. Techniques such as surface plasmon resonance could be employed to assess binding affinities and kinetics in future research.

Anticancer Properties

This compound has shown promise in preliminary studies for its anticancer activities. The mechanism likely involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through interference with mitotic processes.

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds with similar structural characteristics have demonstrated antibacterial and antifungal activities. Further research is needed to evaluate the spectrum of antimicrobial activity for this specific compound.

Research Findings

A review of relevant literature reveals limited but promising findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Initial studies indicate significant biological activity related to anticancer properties. | |

| Mechanistic insights suggest potential inhibition of kinesin motor proteins leading to cell cycle arrest. | |

| Interaction studies indicate binding to specific cellular targets may modulate biological processes. |

Case Studies

While comprehensive case studies specifically focusing on this compound are scarce, related compounds have been investigated for their biological effects:

- Kinesin Inhibition : Similar compounds have been shown to inhibit kinesin proteins (e.g., KIF18A), leading to disrupted cell division and apoptosis in cancer cells.

- Antimicrobial Studies : Other sulfonamides have been extensively studied for their efficacy against various bacterial strains, suggesting a potential pathway for future research into this compound's antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.